molecular formula C16H14F4N6 B4519111 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4519111
M. Wt: 366.32 g/mol
InChI Key: KSMNXMIDGNWZHM-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3 and a 4-(4-fluorophenyl)piperazinyl group at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and improved receptor-binding affinity via the piperazine-fluorophenyl moiety.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N6/c17-11-1-3-12(4-2-11)24-7-9-25(10-8-24)14-6-5-13-21-22-15(16(18,19)20)26(13)23-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMNXMIDGNWZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine with structurally related compounds, emphasizing key differences in substituents, biological activities, and therapeutic applications.

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Name Structural Features Biological Activity Unique Aspects References
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine - Triazolo-pyridazine core
- 4-Fluorophenyl-piperazine at C6
- Trifluoromethyl at C3
Potential kinase inhibition (inferred from analogs) High lipophilicity and metabolic stability due to CF₃; piperazine enhances solubility and target engagement.
N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide - Piperidine-carboxamide substituent
- Lacks piperazine ring
Antimicrobial activity Carboxamide group improves hydrogen bonding with bacterial targets.
6-[4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine - Sulfonyl-piperazine group
- 3,4-Dichlorophenyl substituent
Antiviral activity Sulfonyl group enhances electron-withdrawing effects, improving binding to viral proteases.
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one - Bivalent structure
- Methoxy and piperidyl substituents
Bromodomain (BRD4) inhibition Bivalent binding mode doubles potency; optimized pharmacokinetics for in vivo efficacy.
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine - Chloro at C6
- Methyl at C3
Enzyme inhibition (unspecified) Simpler structure with reduced selectivity; used as a precursor in synthesis.
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine) - Ethyl-triazole and tert-butyl groups
- Fluorophenyl at C3
Anxiolytic (GABAA receptor modulation) Subtype-selective for α2/α3 GABAA receptors; non-sedating profile.

Key Findings from Comparisons:

Role of Piperazine vs. Piperidine :

  • The piperazine ring in the target compound improves solubility and provides a flexible scaffold for receptor interactions, whereas piperidine derivatives (e.g., carboxamide analogs) prioritize hydrogen bonding for antimicrobial activity .
  • Sulfonyl-piperazine derivatives (e.g., 6-[4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl]-triazolo-pyridazine) exhibit enhanced antiviral activity due to strong electron-withdrawing effects .

Impact of Trifluoromethyl Group :

  • The CF₃ group at C3 increases metabolic stability and lipophilicity, making the compound suitable for CNS-targeting applications (e.g., TPA023’s anxiolytic effects) .

Bivalent vs. Monovalent Structures: Bivalent compounds like AZD5153 show superior potency (e.g., BRD4 inhibition) due to dual binding modes, whereas monovalent analogs (e.g., 6-chloro-3-methyl derivatives) lack this advantage .

Therapeutic Versatility: Minor structural changes (e.g., replacing piperazine with morpholine or pyrazole) shift activity from kinase inhibition to antimicrobial or anticancer effects .

Biological Activity

The compound 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • SMILES : C(C1=NN=C(N1)C(F)(F)F)N2CCN(CC2)C1=CC=C(C=C1)F
  • Molecular Formula : C16H16F4N6

Research indicates that this compound exhibits significant activity as an inhibitor of various kinases, particularly the phosphatidylinositol 3-kinase (PI3K). The inhibition of PI3K is crucial as it plays a pivotal role in cell growth, proliferation, and survival pathways.

2. Enzyme Inhibition Studies

A study conducted by Sprint Bioscience reported an IC50 value of less than 5 nM for the compound against PI3K catalytic subunit type 3. This suggests a high potency in inhibiting this target enzyme, which is relevant in cancer biology and therapeutic interventions .

Target Enzyme IC50 (nM) Source
PI3K (Type 3)<5Sprint Bioscience

3. Cytotoxicity and Selectivity

The cytotoxic effects were evaluated using various cell lines. The compound displayed selective toxicity towards cancerous cells while exhibiting minimal effects on normal fibroblast cells. This selectivity is desirable for therapeutic applications, minimizing side effects associated with conventional chemotherapy.

Case Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer potential of triazolo-pyridazines, it was found that compounds similar to 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine significantly reduced tumor growth in murine models. The mechanism was attributed to the inhibition of PI3K and subsequent downstream signaling pathways involved in cell survival and proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related pyridazine derivatives. The results indicated that these compounds could inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases such as Alzheimer's. The derivatives exhibited IC50 values in the low micromolar range, indicating potential for further development as neuroprotective agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the triazole and pyridazine rings significantly affected biological activity. For instance:

  • Substituents like trifluoromethyl groups enhanced enzyme inhibition.
  • The presence of piperazine moieties contributed to improved binding affinity to target enzymes.

Q & A

Q. What synthetic strategies are commonly employed to prepare triazolopyridazine derivatives like 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step reactions starting with hydrazine derivatives and functionalized pyridazines. Key steps include cyclization to form the triazole ring, followed by coupling reactions to introduce substituents like the 4-fluorophenylpiperazine moiety. For example, 6-chloro-3-hydrazinopyridazine intermediates are often used, undergoing condensation with aldehydes or ketones to form the triazole core . Purification methods such as column chromatography and recrystallization are critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated during synthesis?

Structural characterization relies on 1H NMR , 13C NMR , and FT-IR spectroscopy to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) . For crystallographic confirmation, single-crystal X-ray diffraction (as demonstrated for analogous triazolopyridazines) provides unambiguous structural data .

Q. What preliminary biological screening assays are recommended for evaluating this compound?

Initial screening should include:

  • In vitro enzyme inhibition assays (e.g., PDE4, BRD4, or kinase targets) to assess target engagement .
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to determine cytotoxicity and therapeutic windows .
  • Binding affinity studies (SPR or fluorescence polarization) to quantify interactions with biological targets like the androgen receptor (AR) .

Advanced Research Questions

Q. How can substituent modifications optimize target selectivity and potency?

Structure-activity relationship (SAR) studies highlight the importance of:

  • Piperazine substituents : The 4-fluorophenyl group enhances lipophilicity and receptor binding affinity, as seen in BRD4 inhibitors .
  • Trifluoromethyl positioning : Electron-withdrawing groups at the 3-position improve metabolic stability and target engagement .
  • Bivalent modifications : Dual-binding motifs (e.g., triazolopyridazine linked to piperazine) increase potency by engaging multiple binding pockets, as demonstrated in bromodomain inhibitors .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or off-target effects. Mitigation strategies include:

  • Orthogonal validation : Cross-validate results using biochemical assays, cellular models, and animal studies .
  • Proteomic profiling : Identify off-target interactions via kinome-wide screens or pull-down assays .
  • Molecular dynamics simulations : Model binding kinetics to explain differential activity in specific isoforms (e.g., PDE4A vs. PDE4D) .

Q. How can molecular docking guide the design of derivatives with improved pharmacokinetic profiles?

Docking studies (using software like AutoDock Vina or Schrödinger) predict interactions with target proteins. For example:

  • Hydrogen bonding : The triazole nitrogen forms H-bonds with PDE4 catalytic residues .
  • Hydrophobic pockets : The trifluoromethyl group occupies lipophilic regions in BRD4’s acetyl-lysine binding site .
  • Solubility optimization : Introduce polar groups (e.g., sulfonyl or carboxylate) while maintaining logP <5 to enhance bioavailability .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Immunohistochemistry (IHC) : Track cellular localization (e.g., nuclear translocation inhibition of AR in prostate cancer models) .
  • RNA-seq/proteomics : Identify downstream pathways (e.g., c-Myc downregulation in BRD4 inhibition) .
  • Pharmacokinetic studies : Measure plasma half-life, clearance, and tissue distribution in rodent models .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Reaction Conditions

IntermediateReaction ConditionsYield (%)Reference
6-Chloro-3-hydrazinopyridazineHydrazine hydrate, ethanol, reflux65–75
Triazole cyclizationAcetic acid, 100°C, 12 h70–80
Piperazine couplingDMF, K2CO3, 80°C, 24 h50–60

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundTarget (IC50)Selectivity Ratio (vs. off-targets)Reference
AZD5153 (Bivalent inhibitor)BRD4 (0.8 nM)>1000 (vs. other bromodomains)
PDE4 inhibitor (Compound 18)PDE4A (1.2 nM)>500 (vs. PDE1–11)
AZD3514 (AR inhibitor)AR binding (Ki = 14 nM)>200 (vs. glucocorticoid receptor)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

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